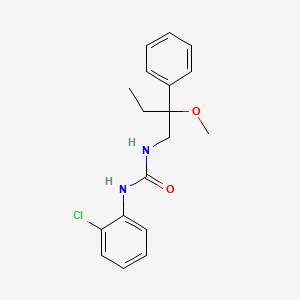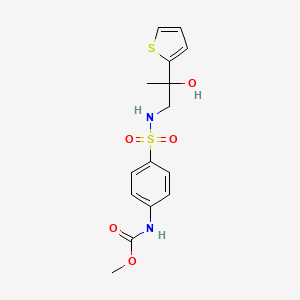![molecular formula C27H26N2O7S B2579694 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-méthylthiophène-2,4-dicarboxylate de diéthyle CAS No. 324045-05-8](/img/structure/B2579694.png)
5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-méthylthiophène-2,4-dicarboxylate de diéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a benzo[de]isoquinoline core, a thiophene ring, and ester functionalities
Applications De Recherche Scientifique
Chemistry
Fluorescent Probes: The benzo[de]isoquinoline core can be used in the design of fluorescent probes for detecting various ions and molecules.
Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Drug Development: The compound’s structural features make it a potential lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Imaging: Its fluorescent properties can be exploited for imaging applications in biological systems.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the benzo[de]isoquinoline core: This can be achieved by cyclization reactions involving appropriate precursors such as phthalic anhydride and amines.
Attachment of the butanamido group: This step involves the reaction of the benzo[de]isoquinoline derivative with butanoyl chloride in the presence of a base.
Formation of the thiophene ring: This can be synthesized via a Hantzsch thiophene synthesis, involving the reaction of a β-keto ester with sulfur and an α-haloketone.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzo[de]isoquinoline core, potentially forming alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Mécanisme D'action
The mechanism by which diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. In electronic applications, its conjugated system allows for efficient charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate
- Benzo[de]isoquinoline derivatives
- Thiophene-based compounds
Uniqueness
This compound is unique due to its combination of a benzo[de]isoquinoline core and a thiophene ring, which imparts distinct electronic and optical properties. Its ester functionalities also provide sites for further chemical modification, enhancing its versatility in various applications.
Propriétés
IUPAC Name |
diethyl 5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7S/c1-4-35-26(33)20-15(3)22(27(34)36-5-2)37-23(20)28-19(30)13-8-14-29-24(31)17-11-6-9-16-10-7-12-18(21(16)17)25(29)32/h6-7,9-12H,4-5,8,13-14H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVQJHHHOFYKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2579612.png)
![1-[4-(5-Methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579614.png)

![8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2579619.png)
![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)
![methyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2579623.png)

![6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione](/img/structure/B2579627.png)

![Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579629.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2579633.png)
